2-{[1-(carbamoylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide
Description
The compound 2-{[1-(carbamoylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide is a structurally complex imidazole derivative featuring:
- A 1H-imidazole core substituted at position 1 with a carbamoylmethyl group and at position 5 with a hydroxymethyl group.
- A sulfanyl bridge at position 2, linking the imidazole ring to an acetamide moiety.
- An N-(4-ethoxyphenyl) group on the acetamide.
This compound’s design integrates functional groups known to influence solubility, bioavailability, and target binding. The hydroxymethyl group enhances hydrophilicity, while the ethoxyphenyl moiety may improve membrane permeability compared to polar substituents like methoxy or nitro groups .
Properties
IUPAC Name |
2-[2-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O4S/c1-2-24-13-5-3-11(4-6-13)19-15(23)10-25-16-18-7-12(9-21)20(16)8-14(17)22/h3-7,21H,2,8-10H2,1H3,(H2,17,22)(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVNJFUYSIZJVQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2CC(=O)N)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(carbamoylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide typically involves multiple steps, starting with the preparation of the imidazole ring. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst . The reaction conditions are mild, allowing for the inclusion of various functional groups .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for scale-up. These optimizations may include the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo several types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group.
Reduction: The carbamoylmethyl group can be reduced to an amine.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like thiols and amines can be used under basic conditions.
Major Products
Oxidation: The major product is the corresponding carboxylic acid derivative.
Reduction: The major product is the corresponding amine derivative.
Substitution: The major products depend on the nucleophile used but typically involve the replacement of the sulfanyl group.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule
Medicine
In medicine, this compound is being investigated for its potential therapeutic properties. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-{[1-(carbamoylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, potentially inhibiting enzymes that require metal cofactors. The sulfanyl group can form disulfide bonds, affecting protein structure and function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural differences and similarities with related compounds:
Key Observations:
Substituent Position and Bioactivity: The sulfanyl bridge in the target compound and contrasts with sulfonamide (cyazofamid ) or sulfinyl groups , which may alter electrophilicity and target interactions. The 4-ethoxyphenyl group on the acetamide provides moderate hydrophobicity compared to the 4-chlorophenyl or 4-methoxyphenyl analogues, balancing solubility and membrane penetration.
Hydroxymethyl vs. Nitro/Phenyl Groups:
- The 5-hydroxymethyl substituent in the target compound is unique among the compared analogues, which often feature nitro (e.g., ), chlorophenyl , or fluorophenyl groups. Hydroxymethyl may reduce mutagenic risks associated with nitro groups while improving aqueous solubility.
Carbamoylmethyl vs. This could enhance binding to enzymes or receptors requiring polar interactions.
Physicochemical Properties (Hypothetical Analysis)
Implications:
Q & A
Q. Optimization Strategies :
- Use catalysts (e.g., Zeolite Y-H) to enhance reaction efficiency .
- Control temperature (e.g., 150°C for cyclization) and solvent polarity (DMF for solubility) .
- Purify intermediates via column chromatography or recrystallization .
Basic: Which analytical techniques are essential for confirming structural integrity and purity?
Methodological Answer:
- 1H/13C NMR : Assign proton environments (e.g., imidazole protons at δ 7.2–8.5 ppm) and verify substituent integration .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ peak) and detect fragmentation patterns .
- Infrared Spectroscopy (IR) : Identify functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for acetamide) .
- X-ray Crystallography : Resolve crystal structure and validate stereochemistry (if crystalline) .
Advanced: How can researchers investigate biological activity and identify molecular targets?
Methodological Answer:
- In Vitro Assays :
- Anticancer Activity : Use MTT assays on cancer cell lines (e.g., HepG2, MCF-7) with IC50 calculations .
- Enzyme Inhibition : Screen against kinases or proteases via fluorometric/colorimetric assays (e.g., ATPase activity) .
- Target Identification :
- Surface Plasmon Resonance (SPR) : Measure binding affinity to recombinant proteins .
- Molecular Docking : Simulate interactions with potential targets (e.g., EGFR kinase) using AutoDock Vina .
Advanced: How to design experiments for structure-activity relationship (SAR) studies?
Methodological Answer:
- Systematic Substituent Variation :
- Replace the 4-ethoxyphenyl group with halogens or electron-withdrawing groups to assess electronic effects .
- Modify the sulfanyl linkage to sulfonyl or methylene to evaluate steric impact .
- Biological Testing : Compare IC50 values across derivatives using standardized assays (e.g., antimicrobial disk diffusion) .
- Data Correlation : Use QSAR models to link structural descriptors (e.g., logP, polar surface area) to activity .
Advanced: What strategies resolve contradictions in reported biological activity data?
Methodological Answer:
- Assay Standardization : Replicate studies under controlled conditions (e.g., pH 7.4, 37°C) to minimize variability .
- Meta-Analysis : Pool data from multiple studies to identify trends (e.g., correlation between hydroxymethyl group and cytotoxicity) .
- Orthogonal Validation : Confirm activity via independent methods (e.g., apoptosis assays alongside MTT results) .
Advanced: Which computational methods predict interactions with biological targets?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Simulate binding stability over 100 ns trajectories using GROMACS .
- Pharmacophore Modeling : Identify essential interaction sites (e.g., hydrogen bond donors in the acetamide group) .
- ADMET Prediction : Use SwissADME to estimate bioavailability and toxicity risks .
Advanced: How to assess stability under physiological conditions?
Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
